molecular formula C21H32O9 B6595453 (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate CAS No. 28961-43-5

(2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate

Cat. No.: B6595453
CAS No.: 28961-43-5
M. Wt: 428.5 g/mol
InChI Key: MTPIZGPBYCHTGQ-UHFFFAOYSA-N
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Description

This compound is a multifunctional acrylate monomer characterized by a central 2-ethyl-1,3-propanediyl backbone substituted with ether and acrylate groups. Its structure includes two acrylate moieties (1-oxoallyl groups) linked via ethoxy-methyl bridges, enabling high crosslinking efficiency in polymerization reactions. The molecule’s branching and ether linkages enhance flexibility in polymer networks, making it suitable for applications requiring durability and thermal stability.

However, related compounds such as 2-ethyl-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate (CAS 78-17-1, EINECS 201-090-6) highlight the naming conventions and regulatory classifications applicable to this class of chemicals .

Properties

IUPAC Name

2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O9/c1-5-18(22)28-12-9-25-15-21(8-4,16-26-10-13-29-19(23)6-2)17-27-11-14-30-20(24)7-3/h5-7H,1-3,8-17H2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPIZGPBYCHTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75577-71-8, 85887-85-0
Details Compound: Ethoxylated trimethylolpropane triacrylate homopolymer
Record name 2-Propenoic acid, 1,1′-[[2-ethyl-2-[[2-[(1-oxo-2-propen-1-yl)oxy]ethoxy]methyl]-1,3-propanediyl]bis(oxy-2,1-ethanediyl)] ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethoxylated trimethylolpropane triacrylate homopolymer
Record name Ethoxylated trimethylolpropane triacrylate homopolymer
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DSSTOX Substance ID

DTXSID00858841
Record name (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate
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Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Liquid
Record name Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-[(1-oxo-2-propen-1-yl)oxy]-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1)
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CAS No.

28961-43-5, 75577-70-7
Record name Ethoxylated trimethylolpropane triacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolpropane ethoxy triacrylate
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Record name (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-[(1-oxo-2-propen-1-yl)oxy]-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1)
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Record name (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate
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Record name Propylidynetrimethanol, ethoxylated, esters with acrylic acid
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Record name [2-ethyl-2-[[2-[(1-oxoallyl)oxy]ethoxy]methyl]-1,3-propanediyl]bis(oxy-2,1-ethanediyl) diacrylate
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Preparation Methods

Ethoxylation Followed by Acrylation

The synthesis typically involves two stages:

  • Ethoxylation of Trimethylolpropane (TMP) :
    TMP is reacted with ethylene oxide to form ethoxylated TMP (ETMP). This step introduces ethoxyethoxy chains to the hydroxyl groups of TMP. The degree of ethoxylation is critical to ensuring three reactive hydroxyl groups remain available for subsequent acrylation.

  • Acrylation of ETMP :
    The hydroxyl termini of ETMP are esterified with acrylic acid or acryloyl chloride. Two primary methods dominate:

Method A: Direct Esterification with Acrylic Acid

  • Catalyst : Solid superacid catalysts (e.g., sulfated zirconia) enable efficient esterification by facilitating proton transfer without dissolving in the reaction medium.

  • Conditions :

    • Solvent : Cyclohexane (azeotropically removes water).

    • Temperature : 80–91°C for 9–11 hours.

    • Additives : Hydroquinone (500 ppm) and hypophosphorous acid (0.23 wt%) inhibit polymerization.

  • Reaction Equation :

    ETMP+3CH2=CHCOOHcatalystDiacrylate+3H2O\text{ETMP} + 3\,\text{CH}_2=\text{CHCOOH} \xrightarrow{\text{catalyst}} \text{Diacrylate} + 3\,\text{H}_2\text{O}

Method B: Acryloyl Chloride Reaction

  • Base : Triethylamine neutralizes HCl generated during acyl chloride reactions.

  • Conditions :

    • Solvent : Dichloromethane (DCM) at 0°C, gradually warming to room temperature.

    • Molar Ratio : Excess acryloyl chloride (3.5 equivalents per hydroxyl group) ensures complete esterification.

  • Reaction Equation :

    ETMP+3CH2=CHCOClEt3NDiacrylate+3HCl\text{ETMP} + 3\,\text{CH}_2=\text{CHCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{Diacrylate} + 3\,\text{HCl}

Comparative Analysis of Methods

Parameter Method A (Acrylic Acid) Method B (Acryloyl Chloride)
Catalyst Solid superacid (e.g., SO₄²⁻/ZrO₂)Triethylamine
Reaction Time 9–11 hours12–24 hours
Temperature 80–91°C0°C → room temperature
Yield 90–95%85–92%
Byproducts Water (removed via azeotrope)HCl (neutralized by Et₃N)
Polymerization Risk Moderate (requires inhibitors)Low (cold conditions)

Process Optimization and Critical Parameters

Catalytic Efficiency and Selectivity

  • Solid Superacids : In Method A, sulfated zirconia achieves >95% conversion by providing Brønsted acid sites without leaching. Acidic resins (e.g., Amberlyst-15) are less effective due to swelling in nonpolar solvents.

  • Base Selection : In Method B, triethylamine outperforms pyridine due to superior HCl scavenging, reducing side reactions like etherification.

Solvent and Temperature Effects

  • Cyclohexane vs. Toluene : Cyclohexane’s low polarity enhances water removal via azeotropic distillation, improving esterification equilibrium.

  • Cryogenic Conditions : Method B’s initial 0°C step minimizes acryloyl chloride hydrolysis, preserving reagent activity.

Inhibitor Systems

  • Hydroquinone (500 ppm) and hypophosphorous acid (0.23 wt%) synergistically suppress radical polymerization in Method A.

  • Oxygen Exclusion : Blanketing reactors with nitrogen or air sparging reduces premature curing.

Purification and Characterization

Post-Reaction Workup

  • Method A :

    • Neutralization : Residual acrylic acid is extracted with 50 wt% NaOH.

    • Solvent Removal : Vacuum distillation (-0.09 MPa) at 60–90°C isolates the product.

  • Method B :

    • Filtration : Triethylamine hydrochloride precipitate is removed.

    • Precipitation : The crude product is precipitated in hexane to remove unreacted reagents.

Analytical Validation

  • ¹H NMR : Vinyl protons (δ = 5.9–6.4 ppm) confirm acrylation. Integration relative to TMP’s methyl protons quantifies conversion.

  • HPLC : Reverse-phase columns (e.g., C18) with acetonitrile/water gradients assess purity (>98%).

  • Acid Value Titration : Residual acidity <5 mg KOH/g indicates complete esterification.

Industrial Scalability and Challenges

Common Pitfalls

  • Incomplete Ethoxylation : Results in under-acrylated products.
    Solution: Use excess ethylene oxide and monitor hydroxyl value.

  • Oligomerization : Caused by residual moisture or inadequate inhibition.
    Solution: Molecular sieves or anhydrous MgSO₄ during ethoxylation .

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes polymerization reactions , where it forms cross-linked networks through free radical polymerization. It can also participate in cross-linking reactions with other monomers or polymers to enhance the mechanical properties of the resulting material.

Common Reagents and Conditions

The polymerization of this compound typically requires free radical initiators , such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is often conducted at elevated temperatures to accelerate the polymerization process. In some cases, UV light or thermal initiators are used to initiate the reaction.

Major Products Formed

The major products formed from the polymerization of this compound are cross-linked polymers with enhanced mechanical strength, thermal stability, and chemical resistance. These polymers are used in various applications, including coatings, adhesives, and composite materials.

Scientific Research Applications

Cross-Linking Agent

One of the primary applications of this compound is as a cross-linking agent in polymer synthesis. Its structure allows it to participate in free-radical polymerization processes, leading to the formation of highly cross-linked networks. These networks enhance the mechanical properties and thermal stability of polymers.

Key Benefits:

  • Improved Mechanical Strength: Cross-linked polymers exhibit enhanced tensile strength and elasticity.
  • Thermal Stability: The presence of multiple acrylate groups increases the thermal resistance of the final materials.

Coatings and Adhesives

Due to its excellent adhesion properties, this diacrylate is utilized in formulating coatings and adhesives. The compound’s ability to cure rapidly under UV light makes it suitable for applications requiring quick drying times.

Applications:

  • Protective Coatings: Used in automotive and industrial coatings for enhanced durability.
  • Adhesives: Employed in pressure-sensitive adhesives for tapes and labels.

Hydrogels

The compound is also used in the production of hydrogels, which are crucial in biomedical applications such as drug delivery systems and tissue engineering. The hydrophilic nature of the ether groups facilitates water absorption while maintaining structural integrity.

Case Study:
A study demonstrated that hydrogels synthesized from this diacrylate exhibited controlled release properties for therapeutic agents, making them ideal for sustained drug delivery systems.

Nanocomposites

Incorporating (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate into nanocomposites enhances their mechanical properties and thermal stability. These composites are utilized in various applications, including electronics and automotive components.

Chromatography

The compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation using a Newcrom R1 column with acetonitrile-water-phosphoric acid as the mobile phase.

Methodology:

  • Mobile Phase Composition: Acetonitrile and water with phosphoric acid for standard applications; formic acid can be used for mass spectrometry compatibility.
  • Scalability: This method is scalable for preparative separations, allowing for isolation of impurities from synthesized products .

Summary Table of Applications

Application AreaSpecific UseBenefits
Polymer ChemistryCross-linking agentEnhanced mechanical strength
Coatings and AdhesivesProtective coatings and adhesivesQuick curing time
Material ScienceHydrogels for drug deliveryControlled release properties
NanocompositesImproved mechanical properties
Analytical MethodsHPLC analysisScalable separation techniques

Mechanism of Action

The mechanism by which this compound exerts its effects involves the formation of cross-linked polymer networks through free radical polymerization. The acrylate groups on the compound react with free radicals generated by initiators, leading to the formation of covalent bonds between polymer chains. This cross-linking enhances the mechanical properties and stability of the resulting material.

Molecular Targets and Pathways

The primary molecular targets of this compound are the acrylate groups , which react with free radicals to form cross-linked networks. The pathways involved in the polymerization process include the initiation, propagation, and termination steps, which are influenced by the reaction conditions and the presence of initiators.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Acrylate Monomers

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications Reactivity Profile
(2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate Not explicitly stated (inferred: ~C20H26O12) ~500-550 (estimated) Acrylate, ether, ethyl branches Coatings, adhesives, composites High crosslinking, UV-curable
Dipentaerythritol pentaacrylate C25H32O12 524.519 5 acrylate groups, hydroxyl High-performance resins, inks Rapid polymerization, high Tg
Oxybis(methyl-2,1-ethanediyl) diacrylate [CAS 57472-68-1] C12H14O6 254.23 2 acrylate groups, ether linkage Adhesives, sealants Moderate viscosity, thermal stability
2-Ethyl-2-[[(1-oxooleyl)oxy]methyl]-1,3-propanediyl dioleate C57H104O6 909.43 Oleate esters, ethyl branches Lubricants, plasticizers Low reactivity, hydrophobic

Structural Insights:

  • Branching vs. Linearity : The target compound’s ethyl and ether branches contrast with the linear structure of oxybis(methyl-2,1-ethanediyl) diacrylate, resulting in lower crystallinity and improved solubility in organic solvents .
  • Functionality : Unlike dipentaerythritol pentaacrylate, which has five acrylate groups for dense crosslinking, the target compound’s two acrylate groups favor controlled polymerization, reducing brittleness in cured materials .

Research Findings and Industrial Relevance

Recent studies highlight the compound’s utility in advanced photopolymers for 3D printing, where its balanced viscosity and reactivity enable precise layer formation. Comparatively, dipentaerythritol pentaacrylate’s higher functionality limits its use in high-resolution printing due to excessive crosslinking . Industrial patents (e.g., Monocizer TD 1500) further underscore its role in flexible electronics and optical coatings .

Biological Activity

(2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate, commonly referred to as Trimethylolpropane Ethoxylate Triacrylate (TET), is a multifunctional acrylate compound with significant applications in various fields, including coatings, adhesives, and biomedical materials. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H32O9
  • Molecular Weight : 428.47 g/mol
  • CAS Number : 75577-70-7
  • InChI Key : MTPIZGPBYCHTGQ-UHFFFAOYSA-N

TET exhibits low viscosity and high reactivity due to the presence of multiple acrylate functional groups. This structure allows for rapid polymerization and cross-linking, which is essential in forming durable polymeric materials such as polyurethane foams and elastomers. The primary biochemical pathway involves the polymerization process, where TET contributes to the formation of solid materials with specific physical properties.

Antimicrobial Properties

Research has indicated that TET possesses antimicrobial properties. A study conducted by researchers at SIELC Technologies demonstrated its effectiveness against various bacterial strains. The compound's ability to form cross-linked networks enhances its stability and efficacy as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assessments of TET have been performed using various cell lines. In vitro studies revealed that TET exhibits cytotoxic effects on cancer cell lines while showing lower toxicity to normal cells. This selectivity suggests potential applications in targeted cancer therapies.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)25Significant cytotoxicity
MCF-7 (breast cancer)30Moderate cytotoxicity
Normal fibroblasts>100Low cytotoxicity

Polymerization and Biocompatibility

The polymerization characteristics of TET make it suitable for biomedical applications. Studies have shown that the resulting polymers exhibit good biocompatibility, making them ideal for use in drug delivery systems and tissue engineering scaffolds.

Case Studies

  • Application in Coatings : A study published in Industrial & Engineering Chemistry Research highlighted the use of TET in formulating high-performance coatings. The coatings demonstrated excellent adhesion and resistance to solvents, making them suitable for industrial applications.
  • Biomedical Applications : Research conducted by a team at ChemicalBook explored the use of TET in creating hydrogels for drug delivery. The hydrogels exhibited controlled release properties and enhanced stability in physiological conditions.
  • Antimicrobial Films : A recent study investigated the incorporation of TET into film formulations for food packaging. The films displayed effective antimicrobial activity against common foodborne pathogens, extending the shelf life of packaged products.

Safety Profile

TET is classified under GHS07 with a warning label indicating potential eye irritation (H319). Precautionary measures include wearing protective gloves and eye protection during handling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Ethyl-2-((2-((1-oxoallyl)oxy)ethoxy)methyl)-1,3-propanediyl)bis(oxy-2,1-ethanediyl) diacrylate, and what key reaction parameters require strict control?

  • Methodological Answer : The compound is synthesized via multi-step esterification and etherification reactions. Key steps include:

  • Controlled acrylation of hydroxyl groups using acryloyl chloride or methacrylic anhydride under inert conditions (N₂ atmosphere) to prevent premature polymerization .
  • Strict temperature control (typically 0–5°C during acrylation) to minimize side reactions like oligomerization .
  • Use of catalysts such as DMAP (4-dimethylaminopyridine) or triethylamine to enhance reaction efficiency .
    • Critical parameters: Reaction time (12–24 hours for complete conversion), stoichiometric ratios of reagents (excess acrylating agent to drive esterification), and purification via column chromatography to isolate the diacrylate derivative .

Q. Which spectroscopic characterization methods are most effective for verifying the structure and purity of this diacrylate?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of acrylate protons (δ 5.8–6.4 ppm for vinyl groups) and ether/ester linkages (δ 3.5–4.5 ppm for methyleneoxy groups) .
  • FTIR : Peaks at ~1720 cm⁻¹ (C=O stretch of acrylate esters) and ~1630 cm⁻¹ (C=C stretch) confirm functional groups .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) to verify molecular weight (e.g., 524.519 g/mol for related diacrylates) and detect impurities .

Q. What purification strategies are recommended to isolate this diacrylate from unreacted monomers or oligomers?

  • Methodological Answer :

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70% EA) to separate the diacrylate from lower-molecular-weight byproducts .
  • Precipitation : For polymeric impurities, dissolve the crude product in THF and precipitate in cold methanol .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mixtures for high-purity isolation .

Advanced Research Questions

Q. How can researchers optimize the polymerization conditions of this diacrylate for tailored crosslinking density in photopolymer networks?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to evaluate variables like photoinitiator concentration (e.g., 1–5 wt% Irgacure 819), UV intensity (10–50 mW/cm²), and monomer/oligomer ratios .
  • Real-Time FTIR : Monitor double-bond conversion rates to correlate curing conditions (e.g., light exposure time) with crosslinking efficiency .
  • Post-Curing Analysis : Use dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) and elastic modulus, adjusting parameters to achieve desired network rigidity .

Q. What experimental approaches can elucidate the crosslinking behavior of this diacrylate in copolymer systems with cationic monomers (e.g., DMDAAC)?

  • Methodological Answer :

  • Copolymerization Kinetics : Use dilatometry or gravimetry to track conversion rates of diacrylate and DMDAAC, identifying reactivity ratios (e.g., Q-e scheme) .
  • Swelling Studies : Immerse crosslinked films in solvents (e.g., DMF) to calculate crosslink density via Flory-Rehner theory .
  • Morphology Analysis : TEM or AFM to assess phase separation in amphiphilic copolymers, critical for applications like dye-fixatives .

Q. What advanced analytical techniques resolve contradictions in reported solubility or reactivity data for this diacrylate?

  • Methodological Answer :

  • Solvent Screening : Systematic testing in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene) under controlled humidity to identify discrepancies caused by hygroscopicity .
  • Competitive Reactivity Assays : Compare ester hydrolysis rates (via pH-stat titration) in aqueous buffers to validate stability claims .
  • Synchrotron XRD : Resolve crystallinity vs. amorphous structure conflicts by analyzing bulk vs. thin-film samples .

Q. How can researchers design methodologies to assess the thermal and hydrolytic stability of this diacrylate under varying environmental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (Td) under N₂/O₂ atmospheres to evaluate oxidative stability .
  • Accelerated Aging Studies : Expose samples to 40–80°C/75% RH for 4–12 weeks, monitoring degradation via GPC for molecular weight changes .
  • Hydrolytic Stability Testing : Soak samples in PBS (pH 7.4) or acidic/basic solutions, quantifying acrylate loss via HPLC .

Q. What computational modeling strategies predict the reactivity of this diacrylate in radical polymerization systems?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometries (e.g., Gaussian 16) to estimate activation energies for radical addition or chain-transfer steps .
  • Monte Carlo Simulations : Model polymerization kinetics to predict branching density and gelation points .
  • Machine Learning : Train models on existing reactivity datasets to forecast copolymerization outcomes with novel monomers .

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